molecular formula C9H10BrFO B8361098 2-(3-(Bromomethyl)-5-fluorophenyl)ethanol

2-(3-(Bromomethyl)-5-fluorophenyl)ethanol

Cat. No. B8361098
M. Wt: 233.08 g/mol
InChI Key: NMUSMLRHDOTSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Bromomethyl)-5-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Bromomethyl)-5-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Bromomethyl)-5-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-fluorophenyl]ethanol

InChI

InChI=1S/C9H10BrFO/c10-6-8-3-7(1-2-12)4-9(11)5-8/h3-5,12H,1-2,6H2

InChI Key

NMUSMLRHDOTSPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)F)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Borane dimethyl sulfide complex (2M in THF, 26.3 mL) was added dropwise over 10 minutes to a solution of 2-(3-(bromomethyl)-5-fluorophenyl)acetic acid [Aromatic Intermediate 4, step a] (6.5 g) in THF (120 mL) at 0° C. The mixture was stirred at 0° C. for 10 minutes and then at 20° C. for 1 hour. The reaction mixture was quenched by dropwise addition of methanol and the solvents were removed under reduced pressure. The crude product was purified by flash silica chromatography using 30% ethyl acetate in isohexane. Fractions containing the product were concentrated to dryness to afford the titled compound. Yield 4.70 g.
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26.3 mL
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Intermediate 4
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120 mL
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Synthesis routes and methods II

Procedure details

Borane-methyl sulfide complex (2M in THF, 17.4 mL) was added dropwise over 10 minutes to a solution of 2-(3-(bromomethyl)-5-fluorophenyl)acetic acid (example 41, step a) (4.3 g) in THF (60 mL) at 0° C. The mixture was stirred at 0° C. for 10 minutes and then at 20° C. for 1 hour. The reaction mixture was quenched by dropwise addition of methanol and the solvents were removed under reduced pressure. The crude product was purified by flash silica chromatography using 30% ethyl acetate in isohexane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 3.7 g.
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17.4 mL
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60 mL
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